1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a 4-methylphenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Similar compounds, such as those containing a phenylpyrazole group, are known to act as accase inhibitors, inhibiting fatty acid synthesis .
Biochemical Pathways
It can be inferred that the compound may interfere with the pathways involved in fatty acid synthesis, given its potential mode of action as an accase inhibitor .
Pharmacokinetics
The compound’s solubility in water and other polar solvents, as well as its potential for bioavailability, can be inferred from the properties of similar compounds .
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may have antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general procedure involves the following steps:
- Preparation of the azide precursor from 4-methylphenylamine.
- Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
- Introduction of the carboxylic acid group through subsequent functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the triazole or phenyl ring.
Scientific Research Applications
1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a chlorine substituent instead of a methyl group, potentially altering its chemical and biological properties.
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Features a methoxy group, which can influence its solubility and reactivity.
Uniqueness: 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which can enhance its lipophilicity and potentially improve its biological activity. The combination of the triazole ring and the carboxylic acid group also provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
1-(4-methylphenyl)triazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-4-8(5-3-7)13-6-9(10(14)15)11-12-13/h2-6H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYIBBOHIXNWJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113934-31-9 | |
Record name | 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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